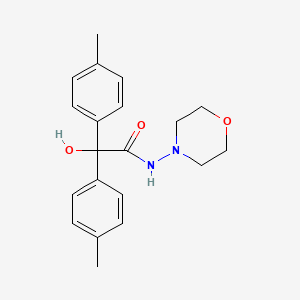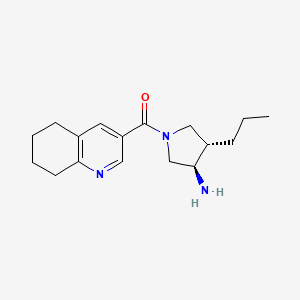![molecular formula C14H18N2O4S B5622787 1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone](/img/structure/B5622787.png)
1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-[4-(4-morpholinylsulfonyl)phenyl]-2-pyrrolidinone involves novel cyclization techniques. For instance, the cyclization of 4-(substituted-phenylsulfonamido)butanoic acids to their corresponding 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones can be achieved using polyphosphate ester (PPE), which significantly reduces reaction time and increases yields (Zareef, Iqbal, & Arfan, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound, such as 2-benzyl-7-(4-chlorophenyl)-3-morpholino-6-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one, has been elucidated using a combination of 1D and 2D NMR, FT-IR, and HRMS, highlighting the complex nature of these molecules (Islas-Jácome et al., 2023).
Chemical Reactions and Properties
Compounds with morpholine and pyrrolidine groups, similar to this compound, have been shown to engage in a variety of chemical reactions. For example, the reaction of phenyl isocyanate with morpholine and pyrrolidine enamines derived from 2-tetralone confirms the presence of an equilibrium between the 3,4- and 1,4-dihydro-forms of the enamines, which affects their nucleophilic behavior (Pitacco, Colonna, Valentin, & Risaliti, 1974).
Physical Properties Analysis
The physical properties of this compound and similar compounds can be inferred from related molecules. For instance, the crystal structure of compounds like 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, which share structural similarities, show three-dimensional networks stabilized by π–π interactions, indicating the potential for solid-state fluorescence and other photophysical properties (Selig, Schollmeyer, Albrecht, & Laufer, 2009).
Chemical Properties Analysis
The chemical properties of this compound can be partially understood by examining the behavior of related sulfonyl and pyrrolidine compounds. Studies show that these compounds exhibit a range of reactivities, such as sulfenylation reactions with pyrroles and indoles, demonstrating the potential for diverse chemical transformations (Gilow, Brown, Copeland, & Kelly, 1991).
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, such as a pharmaceutical drug, further studies might be conducted to optimize its properties and evaluate its safety and efficacy .
Eigenschaften
IUPAC Name |
1-(4-morpholin-4-ylsulfonylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c17-14-2-1-7-16(14)12-3-5-13(6-4-12)21(18,19)15-8-10-20-11-9-15/h3-6H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXAPBZUYCGKHAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


phosphinic acid](/img/structure/B5622712.png)

![1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5622721.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5622733.png)


![4-(4-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5622764.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5622767.png)
![1-[(4-phenoxyphenyl)sulfonyl]azepane](/img/structure/B5622771.png)
![1-[2-(3-chlorophenoxy)ethyl]piperidine](/img/structure/B5622781.png)
![3-[(3R*,4S*)-4-morpholin-4-yl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]propanoic acid](/img/structure/B5622784.png)
![5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5622793.png)
![N-(2-methoxyethyl)-3-({1-[(2-methyl-1H-pyrrol-3-yl)carbonyl]piperidin-4-yl}oxy)benzamide](/img/structure/B5622799.png)